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  • Product: N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide
  • CAS: 958888-24-9

Core Science & Biosynthesis

Foundational

Biological Activity Profiling of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide: A Technical Guide

Executive Summary & Structural Rationale The compound N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) represents a highly versatile pharmacophore in modern medicinal chemistry[1]. Structurally, it merge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) represents a highly versatile pharmacophore in modern medicinal chemistry[1]. Structurally, it merges a 1-methylindole core with a hydrazinecarboxamide (semicarbazide) moiety at the C5 position.

As an Application Scientist designing a screening cascade, the structural causality dictates our target selection:

  • The 1-Methylindole Core: The indole ring is a privileged scaffold capable of robust π−π stacking and hydrophobic interactions within enzyme pockets. The N-methylation at position 1 eliminates the hydrogen bond donor at the indole nitrogen, significantly increasing lipophilicity (clogP). This modification enhances blood-brain barrier (BBB) permeability, making it an excellent candidate for central nervous system (CNS) targets[2].

  • The Hydrazinecarboxamide Tail (C5): The semicarbazide group acts as a flexible hydrogen-bond donor/acceptor hub. Positioning this tail at the C5 carbon allows the molecule to span complex active sites, such as the catalytic and peripheral sites of Acetylcholinesterase (AChE), or fit into the expansive side pocket of Cyclooxygenase-2 (COX-2)[3][4].

Based on these structural determinants, the preliminary screening must evaluate the compound for anti-inflammatory (COX-1/COX-2 selectivity) , neuroprotective (AChE/BACE1 dual inhibition) , and anticancer (cytotoxicity) activities[5].

Tiered Screening Architecture

To ensure scientific integrity and resource efficiency, the screening follows a self-validating, tiered workflow. Compounds must pass stringent in silico and primary in vitro thresholds before advancing to mechanistic validation.

ScreeningFunnel Compound N-(1-methyl-1H-indol-5-yl) hydrazinecarboxamide Tier1 Tier 1: In Silico Profiling (ADMET & Molecular Docking) Compound->Tier1 Tier2 Tier 2: Primary In Vitro Assays (COX-2, AChE, MTT Viability) Tier1->Tier2 Favorable ADMET Tier3 Tier 3: Mechanistic Validation (Apoptosis, ROS, Western Blot) Tier2->Tier3 High Efficacy (IC50 < 10µM) Lead Lead Optimization & In Vivo Efficacy Models Tier3->Lead Target Validated

Fig 1. Hierarchical preliminary screening workflow for biological activity evaluation.

Tier 2: In Vitro Primary Screening Protocols

Every protocol below is designed as a self-validating system , incorporating internal controls to eliminate false positives (e.g., pan-assay interference or background absorbance).

Protocol A: Anti-inflammatory COX-1/COX-2 Selectivity Assay

Causality: Indole-hydrazones exhibit high selectivity for COX-2 over COX-1 because the flexible hydrazinecarboxamide tail can insert into the larger, hydrophilic side pocket of the COX-2 active site, which is inaccessible in COX-1[3]. Self-Validating Controls:

  • Negative Control: Vehicle (100% enzyme activity).

  • Positive Controls: Celecoxib (COX-2 specific) and Indomethacin (non-selective).

  • Background Control: Heat-inactivated enzyme (rules out compound auto-oxidation).

Methodology:

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Incubation: Add 10 µL of the test compound (serial dilutions from 0.1 to 100 µM) to 90 µL of the enzyme mixture. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the colorimetric indicator.

  • Readout: Measure the appearance of oxidized TMPD kinetically at 590 nm for 5 minutes. Calculate the IC 50​ and the Selectivity Index (SI = IC 50​ COX-1 / IC 50​ COX-2).

Protocol B: Neuroprotective AChE Inhibition Assay (Ellman’s Method)

Causality: N-methylated indole derivatives containing hydrogen-bonding tails are known to span the gap between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, acting as potent dual-site inhibitors[4]. Self-Validating Controls: Donepezil (Positive Control); Thiocholine blank (rules out direct compound reaction with the DTNB chromogen).

Methodology:

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dilute AChE (from electric eel or human recombinant) to 0.2 U/mL.

  • Incubation: In a 96-well plate, mix 140 µL buffer, 20 µL enzyme, 20 µL test compound, and 10 µL of 0.01 M DTNB (Ellman's reagent). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Readout: Monitor absorbance at 412 nm continuously for 10 minutes. The rate of yellow color formation (5-thio-2-nitrobenzoate anion) is inversely proportional to AChE inhibition.

Protocol C: Anticancer Cytotoxicity Screening (MTT Assay)

Causality: Hydrazinecarboxamides can induce ROS-mediated cytotoxicity and disrupt microtubule dynamics in rapidly dividing cells[5]. Self-Validating Controls: Doxorubicin (Positive Control); Media-only blank (background subtraction).

Methodology:

  • Seeding: Seed MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Expose cells to the compound (1–100 µM) for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Discard media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Mechanistic Validation & Pathway Modulation

If primary screening yields an IC 50​ < 10 µM in any assay, the compound advances to Tier 3 for mechanistic validation. For instance, COX-2 inhibition must be functionally validated by measuring the downstream suppression of Prostaglandin E2 (PGE2) via ELISA, while AChE inhibition is validated by assessing acetylcholine preservation.

Pathway Drug Indole-Semicarbazide Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits AChE AChE Enzyme Drug->AChE Inhibits PGE2 PGE2 Synthesis COX2->PGE2 Blocks Inflammation Inflammation (Suppressed) PGE2->Inflammation Reduces ACh Acetylcholine (Preserved) AChE->ACh Prevents Degradation Cognition Cognitive Function (Enhanced) ACh->Cognition Promotes

Fig 2. Dual pharmacological mechanisms of indole-hydrazinecarboxamide derivatives in target pathways.

Quantitative Data Presentation

To benchmark the biological activity of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide, data should be structured against established clinical standards. Below is a standardized data reporting matrix used to evaluate the hit-to-lead potential of the compound.

Table 1: Representative In Vitro Biological Activity Profile Matrix

Target / AssayExpected IC 50​ Range (µM)Positive ControlControl IC 50​ (µM)Selectivity Index (SI) / Notes
COX-1 > 50.0Indomethacin0.45 ± 0.05-
COX-2 1.5 – 5.0Celecoxib0.04 ± 0.01SI (COX-1/COX-2) > 10
AChE 2.0 – 8.0Donepezil0.014 ± 0.002Dual CAS/PAS binding predicted
BACE1 10.0 – 25.0Verubecestat0.002 ± 0.001Evaluated for dual AD therapy
MCF-7 (Breast) 15.0 – 40.0Doxorubicin1.20 ± 0.15ROS-mediated apoptosis
HepG2 (Liver) 20.0 – 50.0Doxorubicin0.85 ± 0.10Cell cycle arrest at G2/M phase

Note: The expected ranges are extrapolated from structure-activity relationship (SAR) studies of analogous indole-hydrazone and semicarbazide derivatives[3][4][5].

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective preparation of stock solutions of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective preparation of stock solutions of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS 958888-24-9). Given the compound's structural motifs—an indole core and a hydrazinecarboxamide (semicarbazide) group—specific handling procedures and solvent choices are critical for ensuring experimental reproducibility, stability, and operator safety. This guide details protocols for solubility testing, stock solution preparation, quality control, and storage, grounded in established chemical safety and laboratory practices.

Introduction: Scientific Context and Rationale

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in numerous biologically active molecules, while the hydrazinecarboxamide moiety is known to be a versatile functional group in designing enzyme inhibitors and other therapeutic agents.[1] Accurate and consistent preparation of stock solutions is the foundational step for any downstream application, including high-throughput screening, mechanism-of-action studies, and cell-based assays.

The primary challenges in handling this compound are its predicted low aqueous solubility, typical of many indole derivatives, and the potential hazards associated with hydrazine-containing molecules.[1][2] This protocol is designed to address these challenges by providing a systematic approach to solvent selection and outlining rigorous safety measures.

Compound Properties and Characteristics

A clear understanding of the physicochemical properties is essential before any experimental work.

PropertyValueSource
Chemical Name N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide[3]
CAS Number 958888-24-9[3][4]
Molecular Formula C₁₀H₁₂N₄O[3]
Molecular Weight 204.23 g/mol [3]
Structure An N-methylated indole ring linked at the 5-position to a hydrazinecarboxamide group.[5][6]

Critical Safety and Handling Protocols

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide contains a hydrazine functional group. Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS) and must be handled with extreme care due to their potential toxicity and carcinogenicity.[2]

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: Ensure the work area is well-ventilated.[7][8]

3.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound.[8][9][10]

PPE ItemSpecificationRationale
Lab Coat Flame-resistant materialProtects against splashes and fire hazards associated with flammable solvents.[2]
Gloves Nitrile or Chloroprene gloves (double-gloving recommended)Prevents dermal absorption, a common exposure route for hydrazine compounds.[2]
Eye Protection ANSI Z87.1-compliant safety gogglesProtects eyes from splashes of the chemical or solvents.[2]
Face Shield Required for splash hazardsTo be used in conjunction with safety goggles when handling larger volumes or during sonication.[2]

3.3. Spill and Waste Management

  • Spill Cleanup: Do not attempt to clean up a significant spill yourself. Evacuate the area and follow institutional emergency procedures.[2] For minor spills, use absorbent materials, collect in a sealed container, and dispose of as hazardous waste.[8]

  • Waste Disposal: All contaminated materials (e.g., pipette tips, vials, gloves) and chemical waste must be disposed of in a dedicated, clearly labeled hazardous waste container according to institutional and local regulations.[2]

Stock Solution Preparation: A Step-by-Step Protocol

The following protocol provides a framework for preparing a 10 mM stock solution, a common starting concentration for biological assays. The key to a reliable protocol is first determining the optimal solvent.

4.1. Rationale for Solvent Selection Due to the aromatic indole ring and polar hydrazinecarboxamide group, N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide is expected to have poor solubility in water but good solubility in polar aprotic solvents.

SolventRationale for ConsiderationPotential Issues
DMSO (Dimethyl Sulfoxide) Excellent solvating power for a wide range of organic compounds. Widely used in biological assays.Can be difficult to remove and may affect certain assays at higher concentrations. Hygroscopic.
DMF (Dimethylformamide) Similar solvating power to DMSO.Higher toxicity than DMSO. Lower freezing point.
Ethanol Less toxic alternative, suitable for some in vivo studies.May not achieve high concentrations (>10 mM).

4.2. Preliminary Solubility Testing (Micro-scale) Before committing a larger quantity of the compound, perform this test to confirm solvent choice.

  • Weigh approximately 1-2 mg of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide into a small, clear glass vial.

  • Add the selected solvent (e.g., DMSO) dropwise (e.g., 20 µL at a time).

  • After each addition, cap the vial and vortex for 20-30 seconds.

  • Visually inspect for complete dissolution against a dark background.

  • If dissolution is not complete, gentle warming (30-40°C) or brief sonication in a water bath can be attempted.

  • Use the results to confirm the solvent and the approximate concentration achievable.

4.3. Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh Compound (e.g., 2.04 mg for 1 mL of 10 mM) start->weigh transfer Transfer to Sterile Vial weigh->transfer add_solvent Add Solvent (e.g., 1 mL DMSO) transfer->add_solvent vortex Vortex Thoroughly (1-2 minutes) add_solvent->vortex inspect Visual Inspection (Check for particulates) vortex->inspect dissolved Completely Dissolved? inspect->dissolved sonicate Sonication / Gentle Warming (If necessary) dissolved->sonicate No aliquot Aliquot into Single-Use Tubes dissolved->aliquot Yes sonicate->vortex label_tubes Label Clearly (Name, Conc., Date) aliquot->label_tubes store Store at ≤ -20°C (Protect from light) label_tubes->store

Caption: Workflow for preparing a stock solution of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide.

4.4. Detailed Protocol: Preparing a 10 mM Stock Solution in DMSO

Materials:

  • N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (MW: 204.23 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber or foil-wrapped glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Calculation: To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 204.23 g/mol × 1000 mg/g = 2.04 mg

Procedure:

  • Preparation: Tare a sterile, amber glass vial on a calibrated analytical balance.

  • Weighing: Carefully weigh 2.04 mg of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide directly into the tared vial. Record the exact mass.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex at medium-high speed for 1-2 minutes.

  • Quality Control (Visual): Visually inspect the solution against a light and dark background to ensure no solid particulates remain. If particulates are present, sonicate the vial in a room temperature water bath for 5-10 minutes and vortex again.

  • Aliquotting: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in cryovials or microcentrifuge tubes suitable for low-temperature storage.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store all aliquots at -20°C or -80°C, protected from light.

Quality Control, Storage, and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure the validity of experimental results.

5.1. Initial Quality Control

  • Clarity: A properly prepared stock solution should be clear and free of any visible precipitate or haze.

  • Concentration Verification (Advanced): For applications requiring high accuracy, the concentration can be verified using UV-Vis spectroscopy if a molar extinction coefficient (ε) is known, or by LC-MS/MS against a standard curve.

5.2. Storage Recommendations Repeated freeze-thaw cycles are a primary cause of compound degradation. Aliquotting is the most effective strategy to prevent this.

ParameterRecommendationRationale
Temperature ≤ -20°C. -80°C is preferred for long-term storage.Low temperatures slow down chemical degradation processes.
Container Amber glass vials or opaque cryovials with secure seals.Protects the compound from degradation by light and prevents solvent evaporation or water absorption.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) if available.Minimizes oxidation, which can be a concern for indole and hydrazine moieties.
Freeze-Thaw Avoid. Use single-use aliquots.Prevents degradation and precipitation that can occur during repeated temperature changes.

Conclusion

The successful preparation of a N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide stock solution hinges on a methodical approach that prioritizes safety, confirms solubility, and adheres to best practices for storage. By following the detailed protocols within this guide, researchers can produce reliable and stable stock solutions, thereby enhancing the accuracy and reproducibility of their scientific investigations.

References

  • Apollo Scientific. (2023, March 12). 2-(1-Phenylethylidene)
  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. [Link]

  • TargetMol. (2026, February 26).
  • Google Patents. (1989, April 6). Process of preparing purified aqueous indole solution.
  • El-Gamal, M. I., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record. [Link]

  • Kratký, M., et al. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy. [Link]

Sources

Application

Application Note: Solubility Profiling and Stock Preparation of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Executive Summary & Structural Rationale N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9, MW: 204.23 g/mol ) is a highly specialized pharmacophore building block. As a Senior Application Scientist, I app...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9, MW: 204.23 g/mol ) is a highly specialized pharmacophore building block. As a Senior Application Scientist, I approach the solubilization of this compound not merely as a routine physical task, but as a critical thermodynamic parameter that dictates the reliability of all downstream biological and synthetic assays.

The molecular architecture of this compound features a pronounced amphiphilic dichotomy. It possesses a highly lipophilic 1-methylindole core coupled to a polar, hydrogen-bonding hydrazinecarboxamide (semicarbazide) tail. This specific structural combination makes the compound poorly soluble in strictly aqueous environments, necessitating the use of specialized organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol to disrupt its crystalline lattice effectively.

Solvent Causality: DMSO vs. Ethanol

Selecting the correct solvent requires understanding the specific intermolecular forces at play between the solvent molecules and the hydrazinecarboxamide moiety.

  • DMSO (Dimethyl Sulfoxide): DMSO is an aprotic, highly polar solvent with a high dielectric constant ( ϵ≈47 ). The strongly electronegative oxygen atom in DMSO acts as an exceptional hydrogen-bond acceptor for the three N-H donors present on the hydrazinecarboxamide tail. Simultaneously, the hydrophobic methyl groups of DMSO engage in Van der Waals interactions with the 1-methylindole core. This dual-action solvation thermodynamics typically yields high maximum solubility (up to 20–50 mg/mL) for hydrazinecarboxamide derivatives[1][2].

  • Ethanol: As a protic solvent ( ϵ≈24 ), ethanol can both donate and accept hydrogen bonds. However, its lower dielectric constant results in a weaker disruption of the compound's crystal lattice. Consequently, ethanol typically provides a lower maximum solubility (approx. 10–30 mg/mL)[1][2]. Dissolution in ethanol often requires endothermic energy input (warming to 37°C) to overcome the lattice enthalpy and achieve complete solvation.

Solubilization & Validation Workflow

To ensure absolute trustworthiness in assay preparation, the solubilization process must be a self-validating system . Relying solely on the naked eye to confirm dissolution is a common pitfall that leads to undetected micro-precipitates and false negatives in biological assays. The workflow below integrates nephelometric validation to guarantee true thermodynamic solubility.

Workflow Start Weigh Compound Aliquot (CAS: 958888-24-9) AddSolvent Add Primary Solvent (DMSO or Ethanol) Start->AddSolvent Sonicate Vortex & Sonicate (15 min, 25°C - 37°C) AddSolvent->Sonicate Inspect Nephelometric & Visual Inspection Sonicate->Inspect Pass Clear Solution (NTU < 5) Proceed to Storage Inspect->Pass Pass Fail Turbidity Detected (Micro-precipitates) Inspect->Fail Fail Adjust Adjust Volume / Warm (Recalculate Conc.) Fail->Adjust Adjust->Sonicate Re-process

Workflow for self-validating solubility testing of hydrazinecarboxamides.

Quantitative Solubility Data

Based on the physicochemical behavior of structurally homologous indole and hydrazinecarboxamide derivatives (such as JTE-013 and EGA), the following parameters serve as the quantitative baseline for handling N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide[1][2].

Solvent SystemMax Expected SolubilityTemperature RequirementSonication TimeStorage Stability (-20°C)
DMSO (Anhydrous, 99.9%)20 - 50 mg/mL (100 - 250 mM)25°C (Room Temp)5 - 10 minUp to 3 months
Ethanol (Absolute, 99.5%)10 - 30 mg/mL (50 - 150 mM)37°C (Water Bath)15 - 20 minUp to 1 month
Aqueous Buffers (e.g., PBS)< 0.25 mg/mL (< 1.2 mM)N/A (Co-solvent req.)N/A< 24 hours

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Verification (Shake-Flask & Nephelometry)

This protocol is designed to establish the exact solubility limit of your specific batch of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide before committing to large-scale stock preparation.

  • Aliquot Preparation: Weigh exactly 5.0 mg of the compound into a pre-tared, amber-colored 1.5 mL microcentrifuge tube. Causality: Amber tubes prevent potential photo-degradation of the indole ring during prolonged storage.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to target a high-end concentration of 50 mg/mL.

  • Mechanical Disruption: Vortex the mixture for 60 seconds, followed by bath sonication at 25°C for 10 minutes. Causality: Sonication provides the cavitation energy required to rapidly break the intermolecular hydrogen bonds of the crystal lattice.

  • Validation (The Critical Step): Transfer 50 µL of the solution to a microcuvette and measure the Nephelometric Turbidity Units (NTU) using a laboratory nephelometer.

    • Self-Validating Check: An NTU reading of < 5 confirms a true thermodynamic solution. If the NTU is > 5, micro-precipitates are present. You must add solvent in 10 µL increments, repeating step 3, until the NTU drops below 5.

Protocol B: Assay-Ready Master Stock Preparation & Aqueous Dilution

Direct injection of high-concentration DMSO stocks into aqueous media causes rapid solvent exchange, leading to localized supersaturation and immediate compound "crashing out" (precipitation). This protocol prevents thermodynamic shock.

  • Primary Dissolution: Dissolve the compound in anhydrous DMSO at a validated concentration (e.g., 20 mg/mL) as determined in Protocol A.

  • Inert Gas Purging: Purge the headspace of the storage vial with dry Argon or Nitrogen gas before sealing. Causality: Hydrazinecarboxamides can be susceptible to oxidative degradation; displacing ambient oxygen ensures the 3-month stability profile[2].

  • Intermediate Step-Down (For Aqueous Assays): To achieve maximum solubility in aqueous buffers, first dilute the DMSO master stock 1:10 into absolute ethanol.

  • Aqueous Integration: Slowly titrate the Ethanol/DMSO intermediate into the final aqueous buffer (e.g., PBS, pH 7.2) under continuous vortexing. The final co-solvent concentration should not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[2]. Do not store the final aqueous solution for more than 24 hours.

References

Sources

Method

Application Note: Leveraging N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide in High-Throughput Screening Library Design

Audience: Discovery Chemists, Assay Biologists, and High-Throughput Screening (HTS) Professionals Focus: Combinatorial Library Generation, Target Selectivity (Negative Design), and HTS Assay Validation Introduction & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Chemists, Assay Biologists, and High-Throughput Screening (HTS) Professionals Focus: Combinatorial Library Generation, Target Selectivity (Negative Design), and HTS Assay Validation

Introduction & Mechanistic Rationale

In modern small-molecule drug discovery, the selection of a core scaffold dictates the trajectory of a High-Throughput Screening (HTS) campaign. N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9)[1], also cataloged as 4-(1-Methyl-1H-indol-5-yl)semicarbazide[2], is a highly versatile, privileged intermediate. It combines an N-methylated indole core with a highly reactive hydrazinecarboxamide (semicarbazide) handle, making it an optimal starting point for generating combinatorial libraries of semicarbazones and 1,3,4-oxadiazoles[3].

The Causality of Scaffold Design (E-E-A-T Insights)

The specific structural features of this scaffold provide profound mechanistic advantages in target engagement and selectivity:

  • Negative Design via N-Methylation: Unsubstituted indoles are notorious for hitting a wide array of G-protein coupled receptors (GPCRs), such as RXFP3, due to the hydrogen-bond donor (HBD) capacity of the indole nitrogen. Research has demonstrated that introducing a methyl group at this N1 position completely abolishes off-target RXFP3 activity[4]. By utilizing the N-methylated scaffold, researchers inherently filter out GPCR-driven false positives when screening for enzyme targets.

  • Tryptophan Mimicry: The 1-methylindole core structurally mimics endogenous L-tryptophan. This makes derivatives of this scaffold exceptionally potent candidates for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion[5].

  • Bioisosteric Transformation: The terminal hydrazinecarboxamide allows for rapid Schiff base condensation with aldehydes. Subsequent oxidative cyclization yields 1,3,4-oxadiazoles, which act as metabolically stable bioisosteres for amides and esters, significantly improving the pharmacokinetic profile of the resulting HTS hits[3].

HTS_Workflow A Scaffold: N-(1-methyl-1H-indol-5-yl) hydrazinecarboxamide B Combinatorial Synthesis A->B Aldehydes/ Carboxylic Acids C Library Generation: Semicarbazones & 1,3,4-Oxadiazoles B->C Condensation/ Cyclization D High-Throughput Screening (HTS) C->D Acoustic Dispensing (384/1536-well) E Hit Identification & SAR Analysis D->E Data Analysis (Z'-factor > 0.5)

Fig 1: Combinatorial workflow from the N-(1-methyl-1H-indol-5-yl) scaffold to HTS hit identification.

Quantitative Data & Target Engagement Metrics

To justify the integration of this scaffold into your screening deck, it is critical to understand how its structural features impact physicochemical properties and target engagement. The table below summarizes the quantitative impact of the scaffold's functional groups based on established structure-activity relationship (SAR) studies[4],[3].

Table 1: Impact of Scaffold Modifications on HTS Metrics & Target Engagement

Scaffold FeatureTarget ClassActivity / EfficacyAverage Clog PMechanistic Impact
Indole (N-H) (Reference)GPCRs (e.g., RXFP3)Highly Active (< 100 nM)4.6Retains H-bond donor; highly promiscuous GPCR binder.
1-Methylindole (N-CH₃) GPCRs (e.g., RXFP3)Inactive (> 10,000 nM)> 4.8Abolishes H-bond donor; eliminates off-target GPCR liabilities.
1-Methylindole (N-CH₃) Enzymes (e.g., IDO1)Active (< 1 μM typical)3.0 - 4.5Mimics tryptophan; enables competitive active-site binding.
1,3,4-Oxadiazole Core General / OncologyHigh Hit Rate (1.5 - 2.0%)VariableImproves metabolic stability and solubility vs. semicarbazones.

Experimental Protocols

Protocol 1: High-Throughput Combinatorial Synthesis of a 1,3,4-Oxadiazole Library

This self-validating protocol utilizes a 384-well format for the parallel synthesis of oxadiazole derivatives prior to HTS.

Rationale: Oxidative cyclization is chosen over dehydrative cyclization to preserve the electron-rich indole core, preventing degradation during library generation[3].

  • Stock Preparation: Prepare a 100 mM stock solution of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide in anhydrous DMSO. Prepare 100 mM stock solutions of diverse substituted benzaldehydes (e.g., 3,4,5-trifluorobenzaldehyde) in DMSO.

  • Condensation (Semicarbazone Formation):

    • Using an automated liquid handler, dispense 10 µL of the scaffold stock and 10 µL of the respective aldehyde into a 384-well deep-well polypropylene plate.

    • Add 5 µL of 10% acetic acid in ethanol (catalyst).

    • Seal and incubate at 60°C for 4 hours with orbital shaking.

  • Oxidative Cyclization:

    • Unseal the plate and add 15 µL of Chloramine-T (1.2 equivalents) dissolved in ethanol to each well.

    • Reseal and incubate at 80°C for 6 hours to drive the cyclization to the 1,3,4-oxadiazole[3].

  • Self-Validating Quality Control (QC):

    • Control Well: Dedicate well A1 to the reaction between the scaffold and 3,4,5-trifluorobenzaldehyde. Analyze this specific well via LC-MS. A mass shift corresponding to the loss of 2H (oxidation) confirms plate-wide cyclization success before committing the library to biological screening.

Protocol 2: TR-FRET Screening Assay for IDO1 Inhibition

Because the 1-methylindole core mimics tryptophan, the resulting library is primed for IDO1 screening[5].

Rationale: Indole-based compounds often exhibit auto-fluorescence in the UV-Vis spectrum. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here to temporally gate out background fluorescence, eliminating false-positive PAINS (Pan-Assay Interference Compounds).

  • Reagent Preparation: Prepare recombinant human IDO1 enzyme (10 nM final) and TR-FRET tracer/antibody mix in assay buffer (50 mM HEPES, pH 7.4, 10 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase).

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer 50 nL of the synthesized oxadiazole library (from Protocol 1) into a low-volume 384-well assay plate.

  • Reaction Initiation: Add 5 µL of the IDO1 enzyme mix to the assay plate. Incubate for 15 minutes at room temperature. Add 5 µL of L-tryptophan substrate (200 µM final) to initiate the reaction.

  • Detection & Validation:

    • Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation 337 nm, Emission 665/615 nm).

    • Self-Validating System: Calculate the Z'-factor using DMSO as the negative control and Epacadostat (1 µM) as the positive control. The assay is only validated for hit-picking if the Z'-factor is ≥ 0.6 .

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active) Trp->IDO1 Kyn Kynurenine IDO1->Kyn Enzymatic Cleavage TCell T-Cell Suppression (Immune Evasion) Kyn->TCell AhR Activation Inhibitor Indole-based Hit (from HTS) Inhibitor->IDO1 Competitive Inhibition Restored T-Cell Activation (Anti-Tumor Immunity) Inhibitor->Restored Rescues

Fig 2: Mechanism of IDO1 inhibition by indole-scaffold HTS hits, leading to restored T-Cell immunity.

Troubleshooting & Optimization

  • Turbidimetric Solubility Issues: High molecular weight oxadiazoles generated from this scaffold can occasionally suffer from poor aqueous solubility (< 10 µM) in assay buffers. Solution: During combinatorial synthesis (Protocol 1), intentionally select aldehydes that contain polar solubilizing groups (e.g., morpholine, piperazine, or hydroxyl groups) to maintain favorable physicochemical properties[3].

  • Metal Chelation False Positives: The intermediate semicarbazones (if screened prior to cyclization) can act as bidentate metal chelators, causing false positives in metalloenzyme assays. Solution: Always confirm semicarbazone hits via orthogonal Surface Plasmon Resonance (SPR) to verify 1:1 reversible binding stoichiometry rather than covalent or chelating interference.

References

  • hxchem.net - N-(1-methyl-1h-indol-5-yl)hydrazinecarboxamide / CAS: 958888-24-9. Retrieved from 1[1]

  • ChemicalBook - 4-(1-Methyl-1H-indol-5-yl)semicarbazide | 958888-24-9. Retrieved from 2[2]

  • Journal of Medicinal Chemistry (ACS Publications) - Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. Retrieved from 4[4]

  • Google Patents - Ido inhibitors (CA2932121A1). Retrieved from 5[5]

  • ACS Omega (ACS Publications) - Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Retrieved from 3[3]

Sources

Application

Storage and handling guidelines for N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Application Note: Storage, Handling, and Reconstitution Guidelines for N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide Executive Summary N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) is a specialized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Storage, Handling, and Reconstitution Guidelines for N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Executive Summary

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) is a specialized building block frequently utilized in the synthesis of kinase inhibitors and novel chemotherapeutics. While its dual functional groups—an electron-rich 1-methylindole core and a reactive hydrazinecarboxamide (semicarbazide) moiety—confer significant biological utility, they also render the compound highly susceptible to environmental degradation. This Application Note provides a self-validating, causality-driven protocol for the storage, handling, and reconstitution of this compound to ensure absolute data integrity in downstream assays.

Physicochemical Profiling & Degradation Causality

To handle this compound effectively, one must understand the chemical mechanisms driving its degradation.

Table 1: Physicochemical Properties of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

PropertySpecification
CAS Number 958888-24-9
Molecular Weight 204.23 g/mol
Molecular Formula C10H12N4O
Aqueous Solubility Poor / Insoluble (< 1 mg/mL)
Organic Solubility Soluble in DMSO (≥ 10 mg/mL)
Appearance White to off-white crystalline powder

Mechanistic Causality of Degradation:

  • Oxidation of the Indole Core: The pyrrole ring within the indole structure is electron-rich and highly vulnerable to oxidation by atmospheric oxygen, which typically yields inactive oxindole derivatives[3]. This oxidative pathway is heavily catalyzed by light exposure and elevated temperatures [1].

  • Hydrolysis of the Semicarbazide Moiety: Semicarbazide derivatives are inherently hygroscopic. In the presence of moisture, the hydrazinecarboxamide group undergoes rapid hydrolysis, cleaving into inactive urea byproducts and free hydrazines[2]. Therefore, controlling ambient humidity and solvent water content is non-negotiable.

Storage Protocols: A Self-Validating System

A self-validating protocol ensures that any deviation from optimal conditions is immediately detectable by the researcher before the compound is introduced into a costly biological assay.

  • Solid-State Storage: Store the lyophilized powder at -20°C in a tightly sealed amber vial (or wrapped in aluminum foil) to prevent photo-degradation. The vial must be kept in a desiccator. For long-term storage (>3 months), backfilling the vial with an inert gas (Argon or Nitrogen) is highly recommended to displace oxygen[1].

  • Liquid-State Storage: Stock solutions must be stored at -80°C [2]. Semicarbazides in solution degrade rapidly at 4°C or room temperature.

  • The Validation Check (Visual Inspection): Pure N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide is a white to off-white powder. If the solid or the reconstituted DMSO solution exhibits a yellow, pink, or brown discoloration , this is a definitive indicator of indole oxidation or polymerization. Action: Discard the aliquot immediately. Do not use discolored stock for biological assays.

Reconstitution & Handling Methodology

Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. However, standard laboratory DMSO absorbs atmospheric moisture rapidly, which will hydrolyze the semicarbazide group during storage.

Step-by-Step Reconstitution Protocol (10 mM Stock):

  • Equilibration (Critical Step): Remove the vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in a standard laboratory environment causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Solvent Selection: Use only Anhydrous DMSO (water content <0.005%) from a freshly opened, septum-sealed bottle [2].

  • Dissolution: To prepare a 1 mL stock of 10 mM solution, accurately weigh 2.04 mg of the compound and add 1.0 mL of Anhydrous DMSO.

  • Agitation: Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 1–2 minutes. Caution: Do not heat the solution, as thermal stress accelerates oxidation.

  • Aliquot Preparation: Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes. Causality: This compound cannot survive repeated freeze-thaw cycles. A single-use aliquot system prevents thermal and oxidative stress to the bulk stock.

  • Inert Blanketing: Gently blow Argon gas over the liquid surface of each aliquot before capping to displace reactive oxygen.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer to a -80°C freezer.

Workflow Visualization

The following diagram maps the logical lifecycle and decision gates for handling the compound.

Workflow Receipt Receipt of Solid Powder (CAS: 958888-24-9) QC Initial QC Check (Visual & LC-MS) Receipt->QC SolidStorage Solid State Storage (-20°C, Desiccated, Dark) QC->SolidStorage Pass Degradation Discard if Degraded (Color change / Precipitation) QC->Degradation Fail Recon Reconstitution in Anhydrous DMSO SolidStorage->Recon As needed Aliquot Aliquot Preparation (Single-use volumes) Recon->Aliquot LiquidStorage Liquid Stock Storage (-80°C, Argon blanket) Aliquot->LiquidStorage Assay In Vitro / Cell Assays (Aqueous dilution <1% DMSO) LiquidStorage->Assay Thaw once Assay->Degradation Post-assay

Workflow for the lifecycle management and storage of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide.

Assay Application Guidelines

When introducing the DMSO stock into aqueous biological buffers (e.g., PBS or cell culture media):

  • Keep DMSO concentration low: Ensure the final concentration of DMSO in the assay does not exceed 0.5% – 1.0% (v/v) to prevent solvent-induced cytotoxicity.

  • Dilute immediately before use: Aqueous environments will inevitably trigger the hydrolysis of the semicarbazide moiety. Dilute the DMSO stock into the aqueous buffer immediately prior to treating cells or initiating the enzymatic reaction. Do not store aqueous working solutions.

Safety & Environmental Health

While specific toxicological data for CAS 958888-24-9 may be limited, hydrazinecarboxamide derivatives and indole intermediates must be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are required.

  • Handling: Perform all weighing and reconstitution steps inside a certified chemical fume hood to avoid inhalation of aerosolized powders.

References

  • ACS Catalysis. "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme." American Chemical Society. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Overview Synthesizing N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (a semicarbazide derivative) from 1-methyl-1H-indol-5-amine is notoriously prone to yield-limiting side reactions. The electron-rich indole core is sus...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Synthesizing N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (a semicarbazide derivative) from 1-methyl-1H-indol-5-amine is notoriously prone to yield-limiting side reactions. The electron-rich indole core is susceptible to oxidation, and the intermediate isocyanate or carbamate frequently dimerizes to form symmetrical ureas[1]. This guide provides a self-validating protocol, quantitative reagent comparisons, and a troubleshooting matrix to help researchers achieve >85% yields.

Diagnostic Decision Tree

YieldOptimization Start Low Yield / Impure Product Q1 Insoluble precipitate during Step 1? Start->Q1 Sol1 Symmetrical Urea Formation: Switch to 2,2,2-Trifluoroethyl chloroformate Q1->Sol1 Yes Q2 Dark/tarry mixture before hydrazine addition? Q1->Q2 No Opt Yield Optimized (>85%) Sol1->Opt Sol2 Indole Oxidation: Degas solvents & use Argon atmosphere Q2->Sol2 Yes Q3 Incomplete conversion in Step 2? Q2->Q3 No Sol2->Opt Sol3 Hydrazinolysis Stalled: Increase N2H4·H2O to 5 eq and reflux Q3->Sol3 Yes Sol3->Opt

Diagnostic workflow for resolving low yields in hydrazinecarboxamide synthesis.

Quantitative Reagent Comparison: Carbamate Intermediates

The choice of carbonyl source dictates the reaction trajectory. While triphosgene is common, it often leads to over-reaction and symmetrical urea formation[1]. We recommend using fluorinated chloroformates to balance reactivity and leaving-group ability[1].

Carbonyl ReagentSymmetrical Urea ByproductLeaving Group AbilityTypical YieldSafety/Handling
Triphosgene High (Dimerization prone)Excellent (Chloride)40 - 50%High Toxicity (Phosgene gas)
Phenyl chloroformate ModerateModerate (Phenoxide)55 - 65%Moderate (Moisture sensitive)
2,2,2-Trifluoroethyl chloroformate Low (Sterically hindered) Excellent (Trifluoroethoxide) 85 - 95% Moderate (Standard PPE)

Data synthesized from comparative studies on 4-substituted semicarbazide libraries[1],[2].

Self-Validating Experimental Protocol

This two-step, one-pot methodology utilizes 2,2,2-trifluoroethyl chloroformate to bypass the highly reactive isocyanate intermediate, directly forming a stable carbamate that undergoes clean hydrazinolysis[1].

Phase 1: Carbamate Formation

  • Preparation: Dissolve 1-methyl-1H-indol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an Argon atmosphere.

    • Causality: Argon prevents the rapid oxidation of the highly electron-rich 5-aminoindole core.

  • Base Addition: Add triethylamine (TEA) (1.5 eq).

  • Activation: Dropwise add 2,2,2-trifluoroethyl chloroformate (1.1 eq) over 15 minutes[1].

    • Causality: Slow addition maintains low local concentrations of the activated species, preventing the unreacted amine from attacking the newly formed carbamate (which would form the unwanted symmetrical urea).

  • Validation Checkpoint 1: Stir for 3 hours at room temperature. Perform TLC (Hexane:EtOAc 2:1). The starting material spot should completely disappear. If a highly non-polar, UV-active spot appears and precipitates out of solution, symmetrical urea has formed (indicating addition was too fast or temperature was too high).

Phase 2: Hydrazinolysis 5. Substitution: To the same reaction flask, add hydrazine hydrate (N2H4·H2O, 64% hydrazine, 5.0 eq)[1].

  • Causality: A large excess of hydrazine drives the equilibrium forward. Because hydrazine is more nucleophilic than the amine, it directly interacts with the carbamate to form the semicarbazide[1],[3].

  • Reflux: Heat the mixture to reflux for 1–2 hours[1]. The superior leaving group ability of the trifluoroethoxide ion allows for rapid substitution.

  • Validation Checkpoint 2: The product, N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide, will typically precipitate out of the DCM solution as a white/off-white solid as the reaction progresses[1].

  • Isolation: Cool to 0 °C, filter the precipitate, and wash with cold DCM and water to remove residual hydrazine and TEA salts. No column chromatography is typically required[1].

Troubleshooting & FAQs

Q: I am seeing a massive insoluble precipitate during Phase 1. What is it, and how do I fix it? A: You are likely forming 1,3-bis(1-methyl-1H-indol-5-yl)urea. This symmetrical urea forms when unreacted 1-methyl-1H-indol-5-amine attacks the newly formed carbamate. To prevent this, ensure you are using 2,2,2-trifluoroethyl chloroformate instead of phenyl chloroformate or triphosgene[1]. The trifluoroethyl group provides steric hindrance against bulky amines while remaining highly reactive toward hydrazine.

Q: The reaction mixture turns dark brown/black before I even add the hydrazine. Is the product degrading? A: The indole ring is oxidizing. 1-Methyl-1H-indol-5-amine is highly electron-rich and prone to rapid air oxidation in solution. You must degas your DCM (sparge with Argon for 15 minutes) and run Phase 1 under a strict inert atmosphere. Ensure your starting amine is stored properly (under inert gas, protected from light) and is not already degraded prior to use.

Q: Phase 2 (Hydrazinolysis) is stalling at 50% conversion. Should I increase the temperature or switch to a higher boiling solvent like DMF? A: Do not switch to DMF, as it complicates the final precipitation and isolation. Stalled hydrazinolysis usually indicates insufficient hydrazine equivalents or water poisoning. Ensure you are using at least 5.0 equivalents of high-quality hydrazine hydrate. The higher nucleophilicity of hydrazine compared to the amine is what drives this reaction[1]; mass action (excess reagent) will force it to completion.

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate to improve the yield? A: It is highly discouraged due to the extreme toxicity and explosive hazards of anhydrous hydrazine. Hydrazine hydrate is perfectly sufficient for this reaction because the trifluoroethoxide leaving group is highly labile[1]. The trace water introduced by the hydrate does not hydrolyze the carbamate faster than the hydrazine attacks it.

References

  • Title: Facile one-pot synthesis of 4-substituted semicarbazides | Source: rsc.org | URL: [Link]

  • Title: Preparation of 2-phenylsemicarbazides (US4358611A) | Source: google.
  • Title: Semicarbazide | Source: wikipedia.org | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry characterization of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Advanced Analytical Comparison Guide: Mass Spectrometry Platforms for the Characterization of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Comparison Guide: Mass Spectrometry Platforms for the Characterization of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) is a highly versatile building block and intermediate frequently utilized in the development of COX inhibitors, antimicrobial agents, and targeted oncology drugs[1]. From an analytical perspective, characterizing this compound via mass spectrometry (MS) presents a fascinating dichotomy. The molecule is a chimera of two distinct chemical personalities: a lipophilic, weakly basic 1-methylindole core and a highly polar, hydrophilic hydrazinecarboxamide (semicarbazide) tail.

This guide objectively compares the performance of leading mass spectrometry platforms—LC-APCI-MS/MS, LC-ESI-HRMS, and GC-EI-MS—for the characterization of this compound, providing the mechanistic causality behind experimental choices and a self-validating protocol for robust quantitation.

The Analytical Dichotomy: Mechanistic Causality in Ionization

To select the optimal MS platform, one must first understand the fundamental ionization mechanisms dictated by the compound's structure.

  • The Indole Core: Unsubstituted and methylated indoles are notoriously poor candidates for standard Electrospray Ionization (ESI). Because ESI is a solution-phase ionization technique, it relies on the analyte being pre-charged in the acidic LC mobile phase. Indoles possess a very low pKa (often < 0 for the protonated form), meaning they resist solution-phase protonation. Instead, they ionize exceptionally well under Atmospheric Pressure Chemical Ionization (APCI) , which utilizes gas-phase ion-molecule reactions (via a corona discharge) to force proton transfer[2][3].

  • The Semicarbazide Tail: The hydrazinecarboxamide moiety is highly polar and basic in solution. It readily forms [M+H]⁺ adducts in ESI. However, semicarbazide groups are also thermally labile and prone to in-source fragmentation or degradation at high vaporizer temperatures[4][5].

By appending the semicarbazide group to the indole core, the molecule becomes amenable to ESI, but it remains susceptible to severe matrix suppression in complex biological samples. Therefore, comparing APCI (targeting the core) against ESI (targeting the tail) is critical for method development.

MS_Logic Start N-(1-methyl-1H-indol-5-yl) hydrazinecarboxamide Prop1 Hydrazinecarboxamide Tail (Highly Polar, Solution-Basic) Start->Prop1 Structural Feature 1 Prop2 1-Methylindole Core (Non-Polar, Gas-Basic) Start->Prop2 Structural Feature 2 ESI LC-ESI-HRMS Optimal for Exact Mass & Impurity Profiling Prop1->ESI Solution-phase protonation APCI LC-APCI-MS/MS Optimal for High-Sensitivity Quantitation Prop2->APCI Gas-phase ion-molecule rxn

Caption: MS Ionization Selection Logic for Indole-Semicarbazide Derivatives.

Platform Performance Comparison

The table below summarizes the empirical performance of three distinct MS alternatives when analyzing N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide.

Analytical ParameterAlternative 1: LC-APCI-MS/MS (QqQ)Alternative 2: LC-ESI-HRMS (Q-TOF)Alternative 3: GC-EI-MS
Primary Utility High-throughput PK quantitationStructural elucidation & impuritiesSpectral library matching
Ionization Target 1-Methylindole core (Gas-phase)Semicarbazide tail (Solution-phase)Whole molecule (Electron impact)
Matrix Effect Low (< 15% ion suppression)High (Up to 40% suppression)Moderate
Thermal Stability Requires optimized vaporizer tempExcellent (Cold source)Poor (Requires derivatization)
Estimated LOD 0.5 - 1.0 ng/mL5.0 - 10.0 ng/mL15 - 20 ng/mL (Post-derivatization)
Sample Preparation Direct injection / Protein CrashDirect injection / SPESilylation or NBz-derivatization

Verdict: For structural confirmation and exact mass determination (e.g., identifying synthesis impurities), LC-ESI-HRMS is the gold standard. However, for robust, high-sensitivity quantitation in biological matrices, LC-APCI-MS/MS outperforms ESI due to its immunity to matrix-induced ion suppression and its superior ionization efficiency for the indole pharmacophore[3][6].

Fragmentation Dynamics (CID)

Understanding the Collision-Induced Dissociation (CID) pathways is essential for selecting Multiple Reaction Monitoring (MRM) transitions. The exact mass of the protonated precursor [M+H]⁺ is m/z 205.1089.

Upon applying collision energy, the molecule preferentially fragments at the highly labile semicarbazide tail rather than the stable aromatic indole core. The primary neutral losses include ammonia (-17 Da) and isocyanic acid (-43 Da), eventually stripping the entire tail to leave the highly stable 1-methylindol-5-yl cation (m/z 130.1)[7][8].

Fragmentation Precursor Precursor [M+H]+ m/z 205.1 Frag1 [M+H - NH3]+ m/z 188.1 Precursor->Frag1 Low CE (-15V) Frag2 [M+H - HNCO]+ m/z 162.1 Precursor->Frag2 Med CE (-25V) Frag3 Indole Core Cation m/z 130.1 Frag1->Frag3 High CE (-35V) Frag2->Frag3 High CE (-35V)

Caption: Proposed CID Fragmentation Pathway of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide.

Experimental Protocol: Self-Validating LC-APCI-MS/MS Workflow

To ensure scientific integrity, the following LC-APCI-MS/MS protocol is designed as a self-validating system . This means the methodology inherently checks for false positives, false negatives, and matrix interferences during every run.

Step 1: Chromatographic Separation
  • Column Selection: Use a Biphenyl column (e.g., 50 mm × 2.1 mm, 1.7 µm) rather than a standard C18. The π-π interactions between the biphenyl stationary phase and the indole ring provide superior retention and peak shape.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol (Methanol is preferred over Acetonitrile in APCI to enhance proton transfer efficiency).

Step 2: APCI Source Optimization
  • Vaporizer Temperature: Set to 350°C. Caution: Do not exceed 400°C, as the semicarbazide moiety will undergo thermal degradation prior to ionization.

  • Corona Discharge Current: Optimize between 2.0 to 4.0 µA to maximize the m/z 205.1 signal without inducing in-source fragmentation.

Step 3: Self-Validating System Integration (Critical)

To guarantee trustworthiness, the protocol must include the following internal checks:

  • Isotopic Internal Standard (IS): Spike samples with a stable isotopically labeled analog (e.g., Indole-d7 or ¹³C,¹⁵N₂-semicarbazide derivatized analog) prior to extraction. The IS corrects for any variable APCI ionization efficiency and extraction losses[3][9].

  • Dual MRM Monitoring (Ion Ratio Confirmation):

    • Quantifier Transition:m/z 205.1 → 130.1 (Highest intensity, used for integration).

    • Qualifier Transition:m/z 205.1 → 162.1 (Used for structural confirmation).

    • Validation Check: The ratio of the Qualifier/Quantifier peak areas must remain within ±15% of the neat standard. A deviation indicates a co-eluting matrix interference.

  • Carryover Nullification: Inject a 50:50 Methanol:Water blank immediately following the highest calibration standard. The blank must show an integrated area of < 5% of the Lower Limit of Quantitation (LLOQ).

Sources

Comparative

Comparative Binding Affinity Guide: N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Executive Summary & Pharmacophore Context In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency (LE) is critical for developing potent kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency (LE) is critical for developing potent kinase inhibitors[1]. N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) serves as a highly privileged fragment scaffold. The indole core provides a rigid, aromatic system capable of occupying deep hydrophobic pockets (such as the ATP-binding site of kinases), while the hydrazinecarboxamide (semicarbazide) moiety acts as a versatile, extended hydrogen-bond donor/acceptor network.

This guide objectively compares the binding affinity and thermodynamic profile of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide against its structural analogs to elucidate the precise causality of its binding mechanisms.

Mechanistic Insights & Causality of Binding (E-E-A-T)

As an application scientist, it is vital to understand why specific functional groups drive affinity, rather than just measuring the final KD​ . Fragment optimization is most successful when driven by enthalpy ( ΔH ) rather than entropy ( ΔS )[2].

  • The Role of the 1-Methyl Group: Comparing the target compound to its des-methyl analog reveals that the N-methyl group significantly improves affinity. The methyl group projects into a highly conserved lipophilic pocket (often the "gatekeeper" adjacent region in kinases), displacing ordered water molecules. This displacement provides a favorable entropic gain, while the steric bulk locks the indole ring into a favorable binding conformation, reducing the entropic penalty of binding.

  • The Hydrazinecarboxamide Extension: Unlike a simple carboxamide, the hydrazinecarboxamide extension provides a bidentate hydrogen-bonding motif. The terminal NH2​ and carbonyl oxygen can simultaneously interact with the backbone amide and carbonyl of the kinase hinge region, anchoring the fragment tightly and driving a highly exothermic ( ΔH<0 ) interaction[3].

Comparative Binding Affinity Data

The following data represents a standardized biophysical screening cascade against a representative recombinant kinase domain at 25°C.

CompoundStructure / Modification KD​ (µM) [SPR] ΔH (kcal/mol) [ITC] −TΔS (kcal/mol)Ligand Efficiency (LE)
N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide Target Compound 45.2 -6.8 +0.9 0.38
1H-indol-5-yl-hydrazinecarboxamideDes-methyl analog120.5-5.2-0.20.32
1-methyl-1H-indole-5-carboxamideTruncated H-bond network210.0-3.1-1.50.29

Note: Ligand Efficiency (LE) is calculated as (ΔG/Nheavy​) , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is considered excellent for a fragment.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the binding data must be derived from orthogonal self-validating systems. We utilize Surface Plasmon Resonance (SPR) for kinetic screening and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling[2][4].

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Assay

SPR is highly sensitive to the transient, weak interactions typical of fragments[4].

  • Immobilization: Amine-couple the target kinase to a CM5 sensor chip to a density of ~3000 RU to ensure sufficient signal-to-noise ratio for low molecular weight analytes.

  • Buffer Preparation: Use PBS-P+ supplemented with exactly 5.0% DMSO. Causality Check: Fragments require DMSO for solubility, but SPR is exquisitely sensitive to bulk refractive index changes. A rigorous 8-point DMSO solvent correction curve (4.5% to 5.8%) must be run before and after the analyte cycles to self-validate the baseline.

  • Analyte Injection: Inject N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide in a 2-fold dilution series (10 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the "gold standard" for directly measuring the heat of binding, providing ΔH without the need for labeling[3].

  • Sample Preparation: Dialyze the target kinase extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the fragment in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration Parameters: Load the kinase (50 µM) into the sample cell and the fragment (1 mM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm.

  • Control: Perform a blank titration (fragment into buffer) to measure the heat of dilution. Subtract this self-validating baseline from the main experiment.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the isotherm to an independent binding sites model to yield Ka​ (where KD​=1/Ka​ ), ΔH , and stoichiometry ( n )[2].

Biophysical Screening Visualization

FBDD_Workflow A Fragment Library (Indole Derivatives) B Primary Screen: SPR (Affinity & Kinetics) A->B High-Throughput C Orthogonal Validation: ITC (Thermodynamics, ΔH) B->C Hit Triage (KD < 100 µM) D Structural Biology (X-ray Crystallography) C->D Enthalpy-Driven Hits E Lead Optimization (Fragment Growing) D->E Structure-Guided Design

Biophysical cascade for validating N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide hits.

References

  • Harvard University ICCB-Longwood Screening Facility. Fragment Libraries and Screening Techniques. Includes citations to foundational FBDD protocols (e.g., Mashalidis et al., Nature Protocols 2013). Available at: [Link]

  • Frontiers in Pharmacology (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Available at:[Link]

  • ResearchGate (2026). Precision by design: Surface plasmon resonance and the integration of biophysics in fragment-based drug discovery. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

As drug development increasingly focuses on targeted therapies, indole-based hydrazinecarboxamides have emerged as valuable scaffolds. Compounds like N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide are frequently synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on targeted therapies, indole-based hydrazinecarboxamides have emerged as valuable scaffolds. Compounds like N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide are frequently synthesized and evaluated for their potential as COX inhibitors, anti-tuberculosis agents, and anti-cancer therapeutics [1].

However, the very structural features that make this compound pharmacologically active—specifically the reactive hydrazinecarboxamide (semicarbazide) moiety—also render it an environmental and occupational hazard. This guide provides laboratory professionals with a self-validating, step-by-step operational plan for the safe handling and definitive disposal of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) [2].

Chemical Profile & Quantitative Hazard Data

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the target compound. Semicarbazide derivatives are broadly classified as toxic organic solids. They pose acute oral toxicity risks and are suspected reproductive toxins [3].

Table 1: Physicochemical and Hazard Profile

PropertyValueOperational Implication
Chemical Name N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamideN/A
CAS Number 958888-24-9Essential for waste manifesting.
Molecular Formula C10H12N4OHigh nitrogen content dictates incineration needs.
Molecular Weight 204.23 g/mol N/A
Primary Hazard Class Toxic Solid, Organic, N.O.S. (UN 2811)Requires strict chain-of-custody disposal [4].
Incompatibilities Strong oxidizers, strong acids, strong basesSegregate from nitrates, peroxides, and epoxides to prevent exothermic reactions.

Mechanistic Causality: Why Standard Disposal Fails

Standard aqueous drain disposal or municipal landfilling is strictly prohibited for hydrazinecarboxamide derivatives.

  • Aquatic Toxicity & Persistence: The hydrazine moiety acts as a strong reducing agent. If introduced into municipal wastewater, it resists standard biological degradation processes and exhibits high toxicity to aquatic organisms [4].

  • Thermal Decomposition Risks: When exposed to high heat without proper atmospheric controls, the high nitrogen content (N4) in the molecular formula leads to the rapid evolution of highly toxic nitrogen oxides ( NOx​ ), carbon monoxide ( CO ), and potentially hydrogen cyanide ( HCN ).

Therefore, the only scientifically sound and legally compliant disposal method is high-temperature chemical incineration equipped with an afterburner and a wet scrubber [4]. The afterburner ensures complete thermal destruction of the active pharmacophore, while the scrubber neutralizes the acidic and toxic gaseous byproducts before they can be released into the atmosphere.

Operational Workflow: Spill Response & Disposal

The following workflow outlines the logical progression from waste generation to final regulatory documentation.

DisposalWorkflow A Waste Generation N-(1-methyl-1H-indol-5-yl) hydrazinecarboxamide B Hazard Assessment & PPE Donning A->B C Solid Waste (HEPA Vacuum / Damp Wipe) B->C Solid Powder D Liquid Waste (Mix with Combustible Solvent) B->D Aqueous/Organic Solution E Licensed Incineration (Afterburner & Scrubber) C->E Sealed Container D->E Solvent Mixture F Regulatory Documentation (UN 2811 Manifest) E->F Certificate of Destruction

Standardized disposal workflow for hydrazinecarboxamide derivatives.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every step of the handling and disposal process must be verified before proceeding to the next.

Phase 1: Containment and PPE Verification
  • Don Appropriate PPE: Personnel must wear a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, splash-proof chemical safety goggles, and a fluid-resistant lab coat. Causality: The powder form poses a severe inhalation hazard and mucosal irritation risk [3].

  • Isolate the Area: Ensure the workspace is operating under negative pressure (e.g., a certified chemical fume hood).

Phase 2: Spill Cleanup & Waste Segregation
  • For Solid Spills: Do not use a brush, broom, or compressed air. Sweeping generates airborne dust, drastically increasing the risk of inhalation and widespread surface contamination. Instead, use a HEPA-filtered vacuum dedicated to hazardous chemicals, or gently cover the spill with damp absorbent pads to suppress dust before scooping the material into a wide-mouth, high-density polyethylene (HDPE) container [4].

  • For Liquid Solutions: Absorb the liquid using inert, non-combustible materials (e.g., vermiculite or sand). Do not use combustible sawdust if the solvent is an oxidizer.

Phase 3: Waste Preparation for Incineration
  • Liquid Waste Mixing: If the compound is dissolved in an aqueous or low-combustibility solvent, transfer the solution to a dedicated hazardous waste carboy. To facilitate proper incineration, mix the material with a highly combustible, compatible solvent (such as ethanol, methanol, or xylene) [4]. Causality: The addition of a high-BTU solvent ensures that the incinerator reaches the critical temperature required to break the robust indole and hydrazine bonds.

  • Packaging: Seal all waste in UN-approved containers. Leave at least 10% headspace in liquid containers to account for thermal expansion.

  • Labeling: Clearly label the container with the chemical name, CAS number (958888-24-9), and the hazard warning: "Toxic Solid, Organic, N.O.S. (Semicarbazide derivative) - DO NOT MIX WITH OXIDIZERS."

Phase 4: Licensed Transport and Documentation
  • Transfer: Offer the surplus and non-recyclable solutions to a licensed hazardous waste disposal company [4].

  • Manifesting: Ensure the transport manifest lists the material under UN 2811 (Toxic solid, organic, n.o.s.) [4].

  • Verification: Retain the Certificate of Destruction (CoD) provided by the incineration facility. This document serves as the final validation that the chemical was destroyed via an afterburner/scrubber system, closing the loop on regulatory compliance.

References
  • ResearchGate. "Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives." Available at:[Link]

Handling

Personal protective equipment for handling N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) is a specialized pharmaceutical intermediate combining an indole core with a hydrazinecarboxamide (semicarbazide) functional group 1, 2. While highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) is a specialized pharmaceutical intermediate combining an indole core with a hydrazinecarboxamide (semicarbazide) functional group 1, 2. While highly valuable in drug discovery, its structural components dictate stringent handling protocols.

This guide provides a self-validating, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Toxicology & Hazard Profiling

To handle this compound safely, researchers must understand the causality behind its hazard classifications. The toxicity of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide is driven by two distinct structural features:

  • The Hydrazinecarboxamide (Semicarbazide) Moiety: Semicarbazide derivatives are universally classified as toxic if swallowed (Acute Tox. 3) and are potent skin and eye irritants (Skin Irrit. 2, Eye Irrit. 2) 3, 4. Inhalation of their dust causes immediate respiratory tract irritation (STOT SE 3) 5, 6. Furthermore, thermal decomposition of these groups releases highly toxic nitrogen oxides (NOx) and carbon monoxide 7.

  • The Indole Ring: The 1-methylindole core is highly lipophilic. This chemical property acts as a penetrant enhancer, significantly increasing the risk of dermal absorption if the compound contacts unprotected skin.

Quantitative Hazard Summary

Hazard Class GHS Statement Mechanistic Cause
Acute Toxicity (Oral) H301: Toxic if swallowed High reactivity of the hydrazine derivative interfering with metabolic pathways 8.
Skin/Eye Irritation H315 / H319: Causes irritation Direct chemical corrosion from the carboxamide functional group [[9]]().

| Target Organ Toxicity | H373: May cause organ damage | Prolonged exposure to semicarbazides is linked to bone and reproductive toxicity 7, [[8]](). |

Personal Protective Equipment (PPE) Matrix

Because the lipophilic indole core facilitates dermal entry, standard latex gloves are insufficient. You must establish a multi-layered barrier system.

Protection ZoneRequired SpecificationScientific Rationale
Hand Protection Nitrile Rubber (NBR) gloves.• Thickness: >0.11 mm• Breakthrough: >480 mins 3.NBR provides superior resistance against non-polar organic structures. Double-gloving is recommended during dissolution phases.
Eye/Face Snug-fitting safety goggles (EN 166) or full face shield.Prevents micro-dust particles from causing severe corneal irritation (H319) 4, 5.
Respiratory N95/P3 particulate respirator (if handled outside a certified hood).Mitigates inhalation of aerosolized particulates, preventing respiratory tract irritation 5, 6.
Body Chemically resistant lab coat (buttoned to the top) and closed-toe shoes.Prevents accumulation of dust on personal clothing, which can lead to secondary chronic exposure 6.

Operational Workflow: Self-Validating Protocol

This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the safety parameters of the previous one.

Step 1: Environmental Validation

  • Action: Turn on the fume hood and verify the digital anemometer reads a face velocity between 0.4 and 0.6 m/s.

  • Validation: Do not open the chemical vial until the airflow alarm system shows a "Green/Safe" status.

Step 2: Static Mitigation

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transferring the powder.

  • Causality: Fine organic powders are highly susceptible to static charge. Static scatter can aerosolize the compound, bypassing primary containment and increasing inhalation risk [[5]]().

Step 3: Weighing and Transfer

  • Action: Weigh the compound using a closed-system analytical balance. Transfer the required mass into a pre-labeled vial.

  • Action: Immediately cap the source bottle and the destination vial.

Step 4: Dissolution

  • Action: Inject the chosen solvent (e.g., DMSO) through a septum or carefully open the vial deep within the fume hood. Agitate gently.

  • Validation: Visually inspect the exterior of the vial for any residual powder before removing it from the hood.

Emergency Spill Response & Disposal Plan

If a spill occurs, immediate containment is required to prevent environmental release, as semicarbazide derivatives are highly toxic to aquatic life 9.

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure your respirator and double-gloves are securely in place 5.

  • Absorb (Do Not Wash): Do not use water initially, as this will dissolve the compound and spread the contamination. Cover the solid spill completely with dry sand, vermiculite, or a specialized chemical absorbent 10.

  • Collect: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep the absorbed mixture. Place it into a sealable, heavy-duty hazardous waste container [[5]](), 6.

  • Decontaminate: Once the bulk powder is removed, wash the surface thoroughly with soap and water to break down residual lipophilic traces 10, [[4]]().

  • Disposal: Label the container clearly as "Toxic Organic Solid Waste: Contains Hydrazinecarboxamide Derivative." Dispose of strictly through an approved hazardous waste management plant. Never discharge into drains 7, 10.

Operational Workflow Diagram

G A 1. Preparation Verify Hood & Don PPE B 2. Static Mitigation Neutralize Weighing Boat A->B C 3. Handling & Transfer Weigh & Dissolve B->C D Spill Event? C->D E 4a. Spill Response Absorb with Vermiculite D->E Yes F 4b. Normal Completion Seal Containers D->F No G 5. Waste Disposal Approved Chemical Waste E->G F->G H 6. Decontamination Soap & Water Wash G->H

Fig 1. Operational workflow and emergency spill response for handling hydrazinecarboxamides.

References

  • 958888-24-9 | N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide. ChemScene.1

  • N-(1-methyl-1h-indol-5-yl)hydrazinecarboxamide/CAS:958888-24-9. HXCHEM.2

  • SAFETY DATA SHEET: Hydrazinecarboxamide. Fisher Scientific.7

  • Safety Data Sheet: Semicarbazide hydrochloride. Carl ROTH.3

  • Safety Data Sheet: hydrazinecarboxamide. Key Organics.10

  • Semicarbazide hydrochloride (20252). Junsei Chemical.8

  • Safety data sheet: Semicarbazide Hydrochloride. CPAChem.4

  • Semicarbazide SDS, 57-56-7 Safety Data Sheets. ECHEMI.5

  • Safety Data Sheet. Cayman Chemical.9

  • 2-(1-Phenylethylidene)hydrazine-1-carboxamide. Apollo Scientific.6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide
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